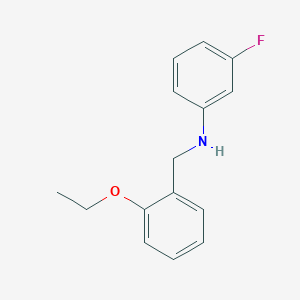
3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochloride, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive substances. It has been used for various purposes, including as a nasal decongestant and in the treatment of attention deficit hyperactivity disorder (ADHD). However, its potential for abuse and addiction has led to its classification as a Schedule V controlled substance by the United States Drug Enforcement Administration (DEA).
科学的研究の応用
Propylhexedrine has been used in scientific research for various purposes, including as a model compound for studying the structure-activity relationships of psychoactive substances. It has also been used as a tool for investigating the mechanisms of action of other psychoactive compounds, such as amphetamines. Additionally, 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine has been used in studies of drug metabolism and toxicology.
作用機序
Propylhexedrine acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased alertness, focus, and energy, as well as feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
Propylhexedrine has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes dilation of the bronchial tubes and nasal passages, leading to increased airflow and decreased congestion. Additionally, 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine can cause appetite suppression and weight loss.
実験室実験の利点と制限
Propylhexedrine has several advantages for use in lab experiments, including its relatively low cost and availability. It is also a useful tool for investigating the mechanisms of action of other psychoactive compounds. However, its potential for abuse and addiction, as well as its classification as a controlled substance, limit its use in certain contexts.
将来の方向性
There are several potential future directions for research on 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine. One area of interest is the development of new psychoactive compounds based on the structure of 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine, with improved pharmacological properties and reduced potential for abuse. Another area of interest is the investigation of the long-term effects of 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine use on the brain and body, particularly with regard to addiction and withdrawal. Additionally, 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine may have potential therapeutic applications for conditions such as ADHD and narcolepsy, and further research in these areas is warranted.
合成法
Propylhexedrine is synthesized through a multi-step process that involves the reaction of diethylamine with 4-isopropoxybenzaldehyde to form 4-isopropoxyphenyl-2-nitropropene. The nitro compound is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then condensed with propanone to form 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine, which is isolated as the hydrochloride salt.
特性
IUPAC Name |
3-(diethylamino)-1-(4-propan-2-yloxyphenyl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-5-17(6-2)12-11-16(18)14-7-9-15(10-8-14)19-13(3)4;/h7-10,13H,5-6,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZUAMFMWDTGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC=C(C=C1)OC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)-1-(4-propan-2-yloxyphenyl)propan-1-one;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(methoxymethyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-furamide](/img/structure/B4987620.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4987625.png)
![N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4987651.png)




![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4987700.png)
![3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4987704.png)
![5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987705.png)

